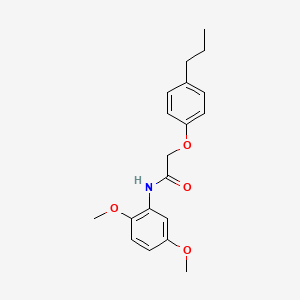

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine family. It is a potent agonist of the 5-HT2A receptor and has been found to induce powerful hallucinations, altered perceptions, and changes in thought processes. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns over its safety and potential for abuse. However, the compound also has potential applications in scientific research, particularly in the study of the mechanisms of action of hallucinogenic drugs.

Scientific Research Applications

Antioxidant Properties

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is related to phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate, which are known for their antioxidant properties. These compounds demonstrate abilities to inhibit lipid peroxidation and act as peroxyl radical scavengers. 5-Aminosalicylate, a closely related compound, exhibits significant antioxidant activity, suggesting a potential for similar behavior in this compound (Dinis, Madeira, & Almeida, 1994).

Enzymatic Modification for Antioxidant Enhancement

The enzymatic modification of similar phenolic compounds, like 2,6-dimethoxyphenol, has been explored to produce dimers with higher antioxidant capacity. This suggests that this compound could potentially be modified enzymatically to enhance its antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Potential Application in Analgesic Compounds

Related compounds, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, have been studied for their potent analgesic properties. This suggests potential applications of this compound in developing new analgesic agents (Park, Park, Lee, & Kim, 1995).

Role in Chemoselective Acetylation

The compound's structural similarity to N-(2-Hydroxyphenyl)acetamide, which is an intermediate in synthesizing antimalarial drugs, highlights its potential role in chemoselective acetylation processes. This is relevant for pharmaceutical synthesis and drug development (Magadum & Yadav, 2018).

Anti-Inflammatory and Analgesic Activities

2-(Substituted phenoxy) Acetamide derivatives have shown significant anticancer, anti-inflammatory, and analgesic activities. This opens up possibilities for this compound in similar therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Potential for Bioactive Compound Synthesis

The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest a pathway for synthesizing similar bioactive compounds from this compound. This is relevant for producing phytotoxic metabolites and exploring their biological activities (Girel, Schütz, Bigler, Dörmann, & Schulz, 2022).

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-12-16(22-2)10-11-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHIUGGUHVIMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5576554.png)

![4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]morpholine](/img/structure/B5576576.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)

![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)

![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5576599.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)

![2-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5576645.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]quinoxalin-2-amine](/img/structure/B5576647.png)